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Compound of Interest

Compound Name:
6-chloro-N-methyl-3-nitropyridin-2-

amine

Cat. No.: B1310508 Get Quote

An In-depth Technical Guide to the Chemical Properties of 6-chloro-N-methyl-3-nitropyridin-
2-amine

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and applications of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate

in the development of pharmaceuticals and other specialty chemicals. The information is

intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis.

Core Chemical and Physical Properties
6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative characterized

by the presence of chloro, methylamino, and nitro functional groups. These groups contribute

to its specific reactivity and utility as a chemical building block.[1] Its core identifiers and

computed physical properties are summarized below.
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Property Value Source

IUPAC Name
6-chloro-N-methyl-3-

nitropyridin-2-amine
[2]

CAS Number 33742-70-0 [2]

Molecular Formula C₆H₆ClN₃O₂ [2]

Molecular Weight 187.58 g/mol [2]

Exact Mass 187.0148541 Da [2]

Synonyms

2-METHYLAMINO-3-NITRO-6-

CHLOROPYRIDINE, 6-Chloro-

2-(N-methylamino)-3-

nitropyridine

[2]

Computed Physicochemical Data
The following table summarizes key physicochemical properties computed through established

algorithms, which are valuable for predicting the compound's behavior in various chemical and

biological systems.

Computed Property Value Method/Source

XLogP3 (Lipophilicity) 2.5 PubChem (XLogP3 3.0)

Hydrogen Bond Donor Count 1 PubChem (Cactvs)

Hydrogen Bond Acceptor

Count
4 PubChem (Cactvs)

Rotatable Bond Count 1 PubChem (Cactvs)

Topological Polar Surface Area 70.7 Å² PubChem (Cactvs)

Experimental Physical Properties
Experimental data for the title compound are not widely published. However, data for the

closely related analogue, 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0), provides a useful
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reference.

Property Value Analogue Reference

Melting Point
Not available (Analogue: 195-

196 °C)
[3]

Solubility

Not available (Analogue:

Slightly soluble in water;

soluble in DMSO and

chloroform)

[4][5]

Spectroscopic Data
While public databases do not contain detailed experimental spectra for 6-chloro-N-methyl-3-
nitropyridin-2-amine, spectral data (NMR, HPLC, LC-MS) may be available from commercial

suppliers.[6] Based on its structure, the following spectral characteristics can be predicted:

¹H NMR: Signals corresponding to the methyl protons (singlet), the amine proton (broad

singlet), and two distinct aromatic protons on the pyridine ring would be expected.

¹³C NMR: Six distinct carbon signals would be anticipated, including the methyl carbon and

the five carbons of the pyridine ring, each with a unique chemical shift influenced by the

attached functional groups.

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching

(around 3300-3500 cm⁻¹), C-H stretching, aromatic C=C and C=N stretching, and strong

asymmetric and symmetric stretching of the nitro group (NO₂) typically found in the 1550-

1500 cm⁻¹ and 1360-1300 cm⁻¹ regions.

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to

its monoisotopic mass (187.0148 Da), along with a characteristic isotopic pattern due to the

presence of a chlorine atom.

Synthesis Protocol
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A definitive experimental protocol for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-
amine is not detailed in the available literature. However, a highly probable synthetic route can

be derived from established procedures for analogous compounds, which utilize 2,6-dichloro-3-

nitropyridine as a common starting material.[4][7] The proposed method involves a

regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Synthesis via SNAr
Reaction: 2,6-dichloro-3-nitropyridine reacts with methylamine, where the amino group

selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro

group.

Materials:

2,6-dichloro-3-nitropyridine

Methylamine (e.g., 40% solution in water or 2M solution in a solvent like THF or methanol)

Anhydrous solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)

Base (optional, e.g., N,N-diisopropylethylamine (DIEA) or K₂CO₃)

Procedure:

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in the chosen anhydrous solvent.

Reagent Addition: At room temperature, add the methylamine solution (1.5-2.0 eq.) to the

flask. If a base like DIEA is used, it can be added at this stage (2.0-3.0 eq.).[7]

Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over

several hours or may require heating to reflux to achieve completion.[4][7] Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Workup: After cooling to room temperature, remove the solvent under reduced pressure.
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Purification: The resulting crude product can be purified by recrystallization from a suitable

solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the

pure 6-chloro-N-methyl-3-nitropyridin-2-amine.
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Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Development and Research
6-chloro-N-methyl-3-nitropyridin-2-amine is not typically an active pharmaceutical ingredient

(API) itself but serves as a crucial and versatile intermediate in the synthesis of complex

bioactive molecules.[1] Its chemical structure, featuring multiple reactive sites, makes it an ideal

scaffold for building drug candidates.

Role as a Kinase Inhibitor Scaffold
The "6-chloro-3-nitropyridine" moiety is a recognized electrophilic "warhead" in medicinal

chemistry, particularly for designing targeted covalent inhibitors of protein kinases.[7] Kinases

are critical components of cellular signaling pathways, and their dysregulation is implicated in

diseases like cancer and inflammatory conditions.

The key features contributing to this role are:

Electrophilicity: The electron-withdrawing nitro group activates the pyridine ring, making the

chlorine atom at the 6-position susceptible to nucleophilic attack by amino acid residues like

cysteine.

Covalent Bonding: This reactivity can be exploited to form an irreversible covalent bond with

a cysteine residue in the active site of a target kinase, leading to potent and prolonged

inhibition.[7]

Structural Conformation: The nitro group can form an intramolecular hydrogen bond with the

amine's hydrogen, which helps to promote a planar and reactive conformation favorable for

binding within the kinase hinge region.[7]

This compound and its derivatives have been utilized as intermediates in the synthesis of

inhibitors for several important kinases, including:

Monopolar spindle 1 (MPS1) kinase[7]

Janus kinase 2 (JAK2)[8]

Glycogen synthase kinase 3 (GSK3)[8]
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p70S6Kβ kinase[8]
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Caption: Role as a building block for kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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